2,6-Difluorophenylacetonitrile

Catalog No.
S703507
CAS No.
654-01-3
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenylacetonitrile

CAS Number

654-01-3

Product Name

2,6-Difluorophenylacetonitrile

IUPAC Name

2-(2,6-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

GVAYBGQTAADLJS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC#N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)F

2,6-Difluorophenylacetonitrile is an organic compound with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions and an acetonitrile functional group. This compound is characterized by its high solubility in various solvents and has been identified as having significant biological activity, making it of interest in pharmaceutical research and development .

Currently, there's no documented information regarding the specific mechanism of action of 2,6-difluorophenylacetonitrile in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

Organic Synthesis:

The presence of the nitrile group (C≡N) and the fluorine atoms on the phenyl ring make 2,6-Difluorophenylacetonitrile an interesting building block for organic synthesis. The nitrile group can be readily transformed into various functional groups, allowing researchers to create complex organic molecules. Additionally, the fluorine atoms can influence the reactivity of the molecule, making it potentially useful in designing new reactions or catalysts [PubChem: 2,6-Difluorophenylacetonitrile, ].

Medicinal Chemistry:

The combination of an aromatic ring, a nitrile group, and fluorine atoms is a common motif found in many bioactive molecules. 2,6-Difluorophenylacetonitrile could serve as a starting material for the synthesis of novel drug candidates. Researchers could explore its potential for various therapeutic applications by introducing functional groups and studying its biological activity [NCBI-Bookshelf: Fluorine in Medicinal Chemistry and Chemical Biology, ].

Material Science:

Fluorinated aromatic compounds are often used in the development of new materials with specific properties. 2,6-Difluorophenylacetonitrile's structure could be of interest for researchers exploring materials with unique electrical, optical, or self-assembling properties. Further investigation into its behavior and potential for incorporation into polymers or other materials would be needed [ScienceDirect: Fluorinated polymers, ].

Due to its reactive acetonitrile group. Notably, it can undergo:

  • Nucleophilic substitutions: The presence of the acetonitrile group allows for nucleophilic attack, leading to the formation of substituted derivatives.
  • Condensation reactions: It readily reacts with amines or other nucleophiles to form more complex molecules. For instance, it can condense with 4,6-dichloro-N-methylpyrimidin-2-amine derivatives to produce various intermediates useful in medicinal chemistry .
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids.

Research indicates that 2,6-difluorophenylacetonitrile exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied as a potential precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating HIV infections. Its derivatives have shown promising antiviral properties, enhancing its relevance in drug design .

The synthesis of 2,6-difluorophenylacetonitrile can be achieved through several methods:

  • Direct Fluorination: Starting from phenylacetonitrile, fluorination using fluorinating agents can introduce the fluorine substituents at the desired positions.
  • Nucleophilic Substitution: The sodium salt of phenylacetonitrile can react with fluorinated electrophiles to yield the difluorinated product.
  • Condensation Reactions: As noted earlier, condensation with specific amines can also lead to the formation of this compound .

2,6-Difluorophenylacetonitrile finds applications primarily in:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those targeting viral infections.
  • Chemical Research: Utilized in studies exploring new synthetic pathways and reaction mechanisms due to its reactive nature.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or coatings.

Interaction studies involving 2,6-difluorophenylacetonitrile focus on its behavior in biological systems and its interaction with various biological targets. Investigations have shown that its derivatives can interact effectively with reverse transcriptase enzymes, which are critical for viral replication. These interactions are essential for assessing the compound's potential as a therapeutic agent against viral infections .

Several compounds share structural similarities with 2,6-difluorophenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaSimilarity
2-(2,4-Difluorophenyl)acetonitrileC₈H₅F₂N0.95
2-(2-Fluoro-4-methylphenyl)acetonitrileC₉H₈F₂N0.95
2-(2-Fluorophenyl)acetonitrileC₈H₇FN0.92
2-(2,3-Difluorophenyl)acetonitrileC₈H₅F₂N0.90
2-(2,3,4-Trifluorophenyl)acetonitrileC₈H₄F₃N0.88

These compounds vary primarily in their fluorination patterns and additional substituents on the phenyl ring. The presence of two fluorine atoms at specific positions distinguishes 2,6-difluorophenylacetonitrile from others, potentially affecting its reactivity and biological activity.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.36%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

654-01-3

Wikipedia

2,6-Difluorophenylacetonitrile

Dates

Modify: 2023-08-15

Explore Compound Types